![molecular formula C27H30FN3O3S B3966724 N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3966724.png)
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-(2-phenylethyl)benzenesulfonamide
Overview
Description
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-(2-phenylethyl)benzenesulfonamide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural features, which include a piperazine ring substituted with a fluorophenyl group, an oxoethyl linkage, and a benzenesulfonamide moiety. These structural elements contribute to its diverse chemical reactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-(2-phenylethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the nucleophilic substitution of a fluorophenylpiperazine derivative with an appropriate oxoethylating agent, followed by sulfonamide formation. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate or cesium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-(2-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s reactivity or biological activity .
Scientific Research Applications
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-(2-phenylethyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as neuropeptide Y receptors. The compound acts as an antagonist, binding to these receptors and inhibiting their activity. This interaction can modulate various physiological processes, including stress response, appetite regulation, and mood .
Comparison with Similar Compounds
Similar Compounds
JNJ-31020028: A selective brain-penetrant small molecule antagonist of the neuropeptide Y Y2 receptor.
Uniqueness
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-(2-phenylethyl)benzenesulfonamide is unique due to its specific structural features, which confer high selectivity and potency for its molecular targets. This makes it a valuable compound for both research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-(2-phenylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN3O3S/c1-22-11-13-24(14-12-22)35(33,34)31(16-15-23-7-3-2-4-8-23)21-27(32)30-19-17-29(18-20-30)26-10-6-5-9-25(26)28/h2-14H,15-21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJJIPYMSHSBEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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